Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse applications in medicinal chemistry and pharmaceutical research due to their unique structural properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are known to interact with a variety of biological targets. They have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of imidazo[1,2-a]pyridine derivatives followed by esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production methods often employ advanced techniques such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activities.
Biological Research: Studied for its anti-proliferative activity against certain bacterial strains.
Industrial Applications: Utilized in the synthesis of advanced materials and as intermediates in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF4N2O2/c1-2-20-10(19)7-8(11(14,15)16)17-9-6(13)3-5(12)4-18(7)9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDBIWFPWGOLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2F)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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